molecular formula C13H14N2O3 B105340 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid CAS No. 183288-47-3

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No. B105340
CAS RN: 183288-47-3
M. Wt: 246.26 g/mol
InChI Key: XSDYUFFJOJVGMF-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 183288-47-3 . It has a molecular weight of 246.27 and is a solid in physical form . It is used as an intermediate in the synthesis of Vilazodone , a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .


Synthesis Analysis

The synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid involves several steps . The process begins with the addition of zinc powder and tetrahydrofuran to a reactor under the protection of nitrogen . This is followed by the dropwise addition of TiCl4, and the addition of 2-hydroxyl-5-(piperazin-1-yl) benzaldehyden and glyoxal . The resulting product is then added to a sodium hydroxide solution and a copper sulfate solution to obtain 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acid . This acid is then dissolved in absolute ethyl alcohol and added to the reactor, along with tetrahydrofuran and anhydrous potassium carbonate, to obtain the final product .


Molecular Structure Analysis

The molecular formula of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is C13H14N2O3 .


Physical And Chemical Properties Analysis

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a solid . It has a molecular weight of 246.27 and a molecular formula of C13H14N2O3 . It should be stored at refrigerator temperature .

Scientific Research Applications

Chemical Properties and Identification

“5-(Piperazin-1-yl)benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 183288-47-3 . It has a molecular weight of 246.27 . The IUPAC name for this compound is 5-(1-piperazinyl)-1-benzofuran-2-carboxylic acid .

Safety Information

This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Synthesis Intermediates

“5-(Piperazin-1-yl)benzofuran-2-carboxylic acid” is used as an intermediate in the synthesis of other compounds . For example, it is used in the synthesis of Vilazodone , a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .

Research and Development

This compound is used in various research and development processes . It is often used in the study of its properties, reactions, and interactions with other compounds .

Pharmaceutical Applications

As mentioned earlier, “5-(Piperazin-1-yl)benzofuran-2-carboxylic acid” is used in the synthesis of Vilazodone , a drug used for the treatment of major depression . This highlights its importance in pharmaceutical applications.

Industrial Applications

In the industrial sector, this compound is used in the production of other chemicals . Its properties make it a valuable component in various chemical reactions .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 .

Future Directions

As an intermediate in the synthesis of Vilazodone , the future directions of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid are likely tied to the applications and developments of this drug. Vilazodone is currently under clinical evaluation for the treatment of major depression , and any advancements in this area could potentially impact the use and production of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.

properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYUFFJOJVGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598839
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

CAS RN

183288-47-3
Record name 5-(1-Piperazinyl)-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183288-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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